4-[(3-Carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobutanoic acid
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Overview
Description
4-{[3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobutanoic acid is a complex organic compound featuring a benzothiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobutanoic acid typically involves multiple steps:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving sulfur-containing precursors and aromatic compounds.
Functionalization: Introduction of the aminocarbonyl group and other substituents is carried out using standard organic synthesis techniques such as amination and acylation.
Final Assembly: The final product is obtained by coupling the functionalized benzothiophene with a butanoic acid derivative under controlled conditions.
Industrial Production Methods
Industrial production may involve:
Batch Processing: Utilizing large reactors to perform the multi-step synthesis in a controlled environment.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.
Reduction: Reduction reactions may target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiophene ring and the butanoic acid moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in catalytic reactions due to its unique electronic properties.
Material Science: Used in the development of novel materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.
Biomolecular Probes: Utilized in the study of biological pathways and molecular interactions.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.
Diagnostic Tools: Used in the development of diagnostic assays and imaging agents.
Industry
Polymer Chemistry: Incorporated into polymers to enhance their properties.
Agriculture: Potential use as a pesticide or herbicide due to its bioactivity.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets:
Enzyme Binding: It can bind to the active sites of enzymes, inhibiting their activity.
Receptor Interaction: May interact with cellular receptors, modulating signal transduction pathways.
Pathway Modulation: Influences various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene Derivatives: Compounds like 2-aminobenzothiophene and 3-methylbenzothiophene share structural similarities.
Butanoic Acid Derivatives: Compounds such as 4-oxobutanoic acid and its analogs.
Uniqueness
Structural Complexity: The combination of a benzothiophene core with a butanoic acid moiety and additional functional groups makes it unique.
Versatility: Its ability to undergo various chemical reactions and its wide range of applications set it apart from simpler analogs.
This detailed overview provides a comprehensive understanding of 4-{[3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobutanoic acid, highlighting its synthesis, reactions, applications, and unique properties
Properties
Molecular Formula |
C14H18N2O4S |
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Molecular Weight |
310.37 g/mol |
IUPAC Name |
4-[(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C14H18N2O4S/c1-7-2-3-8-9(6-7)21-14(12(8)13(15)20)16-10(17)4-5-11(18)19/h7H,2-6H2,1H3,(H2,15,20)(H,16,17)(H,18,19) |
InChI Key |
OVVWZZSKFSWVGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CCC(=O)O |
Origin of Product |
United States |
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